- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059
Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))
30801-99-1 structure
Product Name:Coenzyme A, S-(3-phenyl-2-propenoate)
Numero CAS:30801-99-1
MF:C30H42N7O17P3S
MW:897.68
CID:4745284
Update Time:2025-04-01
Coenzyme A, S-(3-phenyl-2-propenoate) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cinnamyl S coenzyme A
- Cinnamoyl coenzyme A
- Cinnamoyl CoA
- Coenzyme A, S-cinnamate (8CI)
- Coenzyme A, S-(3-phenyl-2-propenoate)
- Cinnamoyl CoA
- Cinnamoyl coenzyme A
- Cinnamyl S coenzyme A
-
- Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
- Chiave InChI: JVNVHNHITFVWIX-KZKUDURGSA-N
- Sorrisi: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O
Coenzyme A, S-(3-phenyl-2-propenoate) Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
1.2R:NH4OAc, S:H2O
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
Riferimento
- Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds, Journal of the American Chemical Society, 2015, 137(12), 4183-4190
Metodo di produzione 3
Condizioni di reazione
1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8
1.2R:HCl, S:H2O
1.2R:HCl, S:H2O
Riferimento
- A versatile biosynthetic approach to amide bond formation, Green Chemistry, 2018, 20(15), 3426-3431
Metodo di produzione 4
Condizioni di reazione
1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C
1.2R:NaHCO3, S:H2O, 1 h, rt
1.2R:NaHCO3, S:H2O, 1 h, rt
Riferimento
- Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis, Angewandte Chemie, 2015, 54(45), 13457-13461
Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials
Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products
Coenzyme A, S-(3-phenyl-2-propenoate) Letteratura correlata
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti